molecular formula C31H64O2 B3048454 1,3-Propanediol, 2,2-ditetradecyl- CAS No. 170025-79-3

1,3-Propanediol, 2,2-ditetradecyl-

Cat. No. B3048454
Key on ui cas rn: 170025-79-3
M. Wt: 468.8 g/mol
InChI Key: JHBDKLTWMBXICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06153322

Procedure details

LAH (9.68 mmol) is added to a diethyl-2,2-ditetradecylmalonate (2.42 mmol) solution in THF at rt and the reaction mixture is heated under reflux for 2 h. The reaction mixture is quenched with 1 M HCl solution and stirred for 30 min. The aqueous layer is extracted with diethyl ether two times. The combined organic layers are washed with a dilute HCl solution and brine, and then dried over anhydrous magnesium sulfate. Solvents are evaporated under vacuum. The reaction afforded 2,2-ditetradecyl-1,3-propanediol in 91% yield 1H NMR (300 MHz, CDCl3): δ 3.57 (s, 4H, CH2O), 1.38-1.15 (m), 0.88 (t, 6H, J=8.0 Hz).
Name
Quantity
9.68 mmol
Type
reactant
Reaction Step One
Name
diethyl-2,2-ditetradecylmalonate
Quantity
2.42 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10](=O)[C:11]([CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH3:44])([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[C:12](OCC)=[O:13])C>C1COCC1>[CH2:31]([C:11]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])([CH2:10][OH:9])[CH2:12][OH:13])[CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH3:44] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
9.68 mmol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
diethyl-2,2-ditetradecylmalonate
Quantity
2.42 mmol
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with 1 M HCl solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with diethyl ether two times
WASH
Type
WASH
Details
The combined organic layers are washed with a dilute HCl solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Solvents are evaporated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)C(CO)(CO)CCCCCCCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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